(4s)-6-Methyl-4-phenylchroman-2-one
Description
Significance of Chiral Chroman-2-one Derivatives in Organic and Medicinal Chemistry Research
Chiral chroman-2-one derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities. rsc.org The chroman-2-one scaffold is a key component in numerous natural products and synthetic compounds that exhibit diverse biological effects. nih.gov The introduction of a chiral center, as seen in (4S)-6-Methyl-4-phenylchroman-2-one, adds a layer of complexity and potential for enhanced selectivity and potency in drug design. researchgate.net The specific spatial arrangement of the phenyl and methyl groups on the chroman-2-one core can lead to distinct interactions with enzymes and receptors, making the synthesis of enantiomerically pure forms a key objective for researchers. nih.gov
Overview of Chromanone and Chiral Lactone Scaffolds in Natural Products and Bioactive Molecules
The chromanone skeleton, a fundamental component of this compound, is a common feature in a vast array of natural products. rsc.org These compounds are found in various plant species and fungi and have been reported to possess antioxidant, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgresearchgate.net
Similarly, the chiral lactone moiety, a cyclic ester, is a ubiquitous structural motif in a multitude of bioactive natural products. researchgate.netresearchgate.net The inherent strain and reactivity of the lactone ring make it a valuable synthon in organic synthesis. The presence of a chiral center within the lactone ring, as in the case of the subject compound, is often crucial for its biological function. researchgate.netresearchgate.net
Below is a table highlighting some natural products containing chromanone or chiral lactone scaffolds and their reported biological activities.
| Natural Product | Structural Scaffold | Reported Biological Activity |
| Soulamarin | Chroman-2-one | Used in folk medicine for rheumatism and ulcers nih.gov |
| Recedensolide | Chroman-2-one | Activity against human cervical epitheloid carcinoma nih.gov |
| Eriodictyol | Flavanone (related to Chromanone) | Associated with reducing the risk of certain chronic diseases nih.gov |
| Pinocembrin | Flavanone (related to Chromanone) | Associated with reducing the risk of certain chronic diseases nih.gov |
Historical Context of Asymmetric Synthesis of Chiral Chromanones and Related Structures
The development of methods for asymmetric synthesis, which allows for the selective production of a single enantiomer of a chiral molecule, has been a major focus of organic chemistry research. chiralpedia.comfrontiersin.org The ability to control stereochemistry is critical for the preparation of enantiomerically pure compounds like this compound.
The history of asymmetric synthesis dates back to the 19th century, with early discoveries of optical activity and the separation of enantiomers. frontiersin.org However, it was the development of chiral catalysts in the 20th century that revolutionized the field, enabling chemists to synthesize complex chiral molecules with high enantioselectivity. nih.gov
Key milestones in the asymmetric synthesis of chiral chromanones and related lactones include the development of:
Chiral auxiliaries: These are chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction.
Chiral catalysts: These include metal complexes with chiral ligands and organocatalysts (small organic molecules) that can induce chirality in a reaction. nih.gov
Enzymatic resolutions: This method utilizes enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.
The quest for more efficient and selective methods for the asymmetric synthesis of chiral chromanones continues to be an active area of research, driven by the importance of these compounds in medicinal chemistry. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(4S)-6-methyl-4-phenyl-3,4-dihydrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13H,10H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHIZPDCJOQZLN-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=O)C[C@H]2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359004 | |
| Record name | (4s)-6-methyl-4-phenylchroman-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349547-18-8 | |
| Record name | (4s)-6-methyl-4-phenylchroman-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Analysis and Absolute Configuration Assignment of Chiral Chromanones
Spectroscopic and Diffraction Methods for Stereochemical Elucidation
The elucidation of the three-dimensional structure of chiral molecules like (4s)-6-Methyl-4-phenylchroman-2-one relies on a variety of advanced analytical techniques. These methods provide detailed information about the spatial arrangement of atoms, allowing for the definitive assignment of stereochemistry. google.comwiley.com
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity and relative stereochemistry of a molecule. wiley.comresearchgate.net For assigning the absolute configuration of chiral compounds, specialized NMR techniques are employed, often involving the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.gov When a chiral molecule is reacted with a CDA, it forms diastereomers which, unlike enantiomers, have different NMR spectra. This allows for the differentiation of the original enantiomers. nih.gov
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. soton.ac.uk It is a sensitive probe of the absolute configuration of molecules in solution. The experimental VCD spectrum is compared with a spectrum predicted by ab initio quantum mechanical calculations, and a good match allows for the confident assignment of the absolute configuration. soton.ac.uk
Chiral Tag Molecular Rotational Resonance (MRR) Spectroscopy: This is a high-resolution spectroscopic technique used to determine the absolute configuration of chiral molecules in the gas phase. It involves the formation of diastereomeric complexes between the analyte and a chiral "tag" molecule. The distinct rotational spectra of these complexes allow for their structural identification and, consequently, the assignment of the analyte's absolute configuration. nih.gov
Chiroptical Methods: Techniques like Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) measure the differential rotation or absorption of polarized light over a range of wavelengths. These methods are highly sensitive to the stereochemistry of the molecule and are often used in conjunction with computational methods to determine the absolute configuration. utsunomiya-u.ac.jpwikipedia.org
Diffraction Methods:
Single-Crystal X-ray Diffraction (XRD): This is considered the gold standard for determining the absolute configuration of a molecule, provided that a suitable single crystal can be grown. soton.ac.ukwikipedia.org The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all its atoms. For chiral molecules, the anomalous dispersion effect can be used to unambiguously determine the absolute configuration. soton.ac.ukwikipedia.org
| Method | Principle | Key Advantage | Limitation |
|---|---|---|---|
| Single-Crystal XRD | Diffraction of X-rays by a crystalline solid. | Provides unambiguous absolute configuration. wikipedia.org | Requires a suitable single crystal. soton.ac.uk |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. soton.ac.uk | Applicable to molecules in solution. soton.ac.uk | Requires computational support for interpretation. soton.ac.uk |
| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR spectra. nih.gov | Does not require crystallization. | Requires chemical modification of the analyte. nih.gov |
| Chiral Tag MRR Spectroscopy | Analysis of rotational spectra of diastereomeric complexes. nih.gov | Extremely high resolution and sensitivity. nih.gov | Requires the molecule to be volatile. |
Correlation Between Specific Optical Rotations (SORs) and Stereochemistry at C2 in Chromanes
Specific optical rotation (SOR) is a fundamental property of chiral compounds, measuring the extent to which they rotate the plane of polarized light. numberanalytics.commasterorganicchemistry.com While it is a defining characteristic of enantiomers (which rotate light in equal but opposite directions), the relationship between the sign of the SOR ([α]) and the absolute configuration (R/S) is not straightforward. masterorganicchemistry.comlibretexts.org
However, systematic studies on classes of compounds can reveal correlations. For chiral 2-substituted chromanes, research has established a relationship between the SOR and the helicity of the dihydropyran ring. nih.govnih.gov
2-Aliphatic and 2-Carboxyl Chromanes: For chromanes with an aliphatic or carboxyl group at the C2 position, a P-helicity (P for plus, or right-handed twist) of the dihydropyran ring generally corresponds to a positive SOR (+). nih.govnih.gov
2-Aryl Chromanes: In contrast, for chromanes with an aryl substituent at C2, P-helicity is often associated with a negative SOR (–). nih.govnih.gov
It is important to note that chromanes with a 2-carboxyl group often exhibit small experimental SOR values, which can make the correlation less reliable. nih.govnih.gov The compound in focus, this compound, is a lactone (a cyclic ester), which falls under the category of a carbonyl-containing substituent. The stereocenter in this specific molecule is at C4, not C2, so these direct correlations for C2-substituted chromanes may not be directly applicable without further specific study on 4-substituted systems. The sign and magnitude of rotation are highly dependent on the specific structure and the conformation of the molecule in solution. nih.govnih.gov
| Substituent at C2 in Chromane (B1220400) | Dihydropyran Ring Helicity | Typical Sign of Specific Optical Rotation (SOR) | Reference |
|---|---|---|---|
| Aliphatic (e.g., alkyl, acyloxy) | P-helicity (right-handed) | Positive (+) | nih.govnih.gov |
| Aryl (e.g., phenyl) | P-helicity (right-handed) | Negative (-) | nih.govnih.gov |
| Carboxyl (including esters) | P-helicity (right-handed) | Generally Positive (+), but often small values | nih.govnih.gov |
Mechanistic Investigations and Computational Studies in Chromanone Synthesis
Density Functional Theory (DFT) Calculations for Reaction Mechanisms in Chromanone Formation
Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of organic reactions. youtube.com By calculating the electronic structure of molecules, DFT allows researchers to map out entire reaction pathways, identify transition states, and determine the activation energies associated with each step. This approach provides insights that are often inaccessible through experimental means alone.
In the context of chromanone and coumarin (B35378) synthesis, DFT calculations have been crucial for understanding the intricacies of classical reactions like the Pechmann condensation. wikipedia.org This reaction, which synthesizes coumarins from phenols and β-ketoesters, is a close analogue to the formation of chroman-2-ones. Theoretical studies have explored several possible mechanistic routes, including those involving initial transesterification, electrophilic attack, and subsequent cyclization and dehydration. researchgate.netacs.org
For the synthesis of 6-Methyl-4-phenylchroman-2-one, which can be prepared from p-cresol (B1678582) and cinnamic acid under acidic conditions, DFT could similarly be employed to model the reaction. The mechanism would likely involve the protonation of cinnamic acid, followed by a Friedel-Crafts-type electrophilic attack on the electron-rich aromatic ring of p-cresol, and subsequent intramolecular cyclization to form the lactone ring. DFT would be instrumental in calculating the energy barriers for ortho versus para attack and in confirming the transition state structures leading to the chromanone product.
| Proposed Pathway (Coumarin Synthesis) | Rate-Determining Step | Calculated Activation Free Energy (kcal/mol) | Reference |
| Path A: Initial Transesterification | C-C bond formation (intramolecular electrophilic attack) | 28.5 | nih.gov |
| Path B: Initial Electrophilic Attack | Intermolecular electrophilic attack | 30.1 | nih.gov |
| Path C: Water-Assisted Transesterification | C-C bond formation | 29.3 | nih.gov |
Table 1. Representative DFT-calculated activation free energies for different mechanistic pathways in a model Pechmann condensation reaction. These values illustrate how DFT can distinguish between competing mechanisms. nih.gov
Rationalization of Diastereoselectivity and Enantioselectivity via Computational Models
The synthesis of a single stereoisomer like (4s)-6-Methyl-4-phenylchroman-2-one is a significant challenge. Computational models are vital for understanding and predicting the stereochemical outcome of asymmetric reactions. uncw.edu By calculating the energies of the diastereomeric transition states that lead to different stereoisomers, chemists can predict which product will be favored. A lower transition state energy corresponds to a faster reaction rate, resulting in the preferential formation of that particular stereoisomer.
For instance, in rhodium-catalyzed enantioselective 1,4-additions to form 4-arylchroman-2-ones, computational studies can model the interaction between the chiral ligand, the metal center, and the substrate. nih.gov These models help rationalize why a specific enantiomer is formed in excess. The subtle steric and electronic interactions within the transition state assembly determine the facial selectivity of the attack on the prochiral substrate.
In other syntheses of substituted chromans, computational studies have been used to confirm the relative stability of the observed diastereomeric products. acs.org For example, in a bromination reaction that produced a mixture of cis and trans isomers, DFT calculations confirmed that the experimentally observed major cis-isomer was indeed the more thermodynamically stable product. acs.org
To achieve an enantioselective synthesis of this compound, a chiral catalyst would be employed. Computational modeling would be essential in the rational design of such a catalyst. By simulating the transition states for the formation of both the (4s) and (4r) enantiomers, researchers can identify the specific catalyst features that lower the energy of the desired (4s) transition state relative to the undesired (4r) transition state, thus leading to high enantioselectivity.
| Catalyst/Substrate System | Transition State | Relative Energy (kcal/mol) | Predicted Major Isomer |
| Chiral Phosphine-Catalyzed Annulation | TS-(R) | 0.0 | (R)-product |
| TS-(S) | +1.8 | ||
| Rhodium-Catalyzed C-H Activation | TS-syn-insertion | 0.0 | syn-product |
| TS-anti-insertion | +3.2 |
Table 2. A conceptual table illustrating how the relative energies of transition states, calculated via computational models, are used to predict the major stereoisomeric product in asymmetric catalysis.
Studies on Key Radical Intermediates in Catalytic Processes for Chromanones
While many chromanone syntheses proceed through ionic intermediates, catalytic pathways involving radical species offer alternative and powerful strategies. nih.govresearchgate.net These reactions often occur under mild conditions and can provide access to complex molecules that are difficult to synthesize via traditional methods. The study of the transient radical intermediates in these processes is crucial for understanding and optimizing the reactions.
Visible-light photoredox catalysis has emerged as a potent tool for generating radicals. For example, a doubly decarboxylative Giese reaction has been developed for the synthesis of 4-substituted-chroman-2-ones. nih.govrsc.org In this process, a photocatalyst absorbs visible light and initiates a single-electron transfer, leading to the formation of an alkyl radical from a precursor like N-(acyloxy)phthalimide. This radical then adds to a coumarin-3-carboxylic acid acceptor, which, after a second decarboxylation, yields the final product. nih.gov
Detailed computational and experimental studies have also shed light on metal-bound radical species, such as cobalt(III) nitrene radicals. nih.govresearchgate.net These are key intermediates in a range of catalytic reactions. DFT calculations have been used to map the mechanism of cobalt-porphyrin-catalyzed aziridination, showing that the reaction proceeds via the stepwise addition of a 'nitrene radical' to an alkene. researchgate.net This generates a γ-alkyl radical intermediate which then collapses to form the product. researchgate.net Such principles could be applied to develop novel radical-based cyclizations to form the chromanone ring system.
| Radical Intermediate Type | Generation Method | Key Reaction | Relevance to Chromanones |
| Alkyl Radical | Photoredox Catalysis (Decarboxylation) | Giese Reaction (Radical Addition) | Synthesis of 4-substituted-chroman-2-ones. nih.govrsc.org |
| Metal-Nitrene Radical | Metal Catalyst + Azide | C-H Amination / Aziridination | Potential for intramolecular C-H functionalization to form heterocyclic rings. nih.gov |
| Acyl Radical | Photoredox Catalysis | Radical Tandem Cyclization | Synthesis of 3-substituted chroman-4-ones. |
Table 3. Key radical intermediates and their application in the synthesis of chromanone-related structures.
Reaction Kinetics and Thermodynamic Considerations in Chiral Chromanone Formation
In the context of chiral synthesis, this distinction is paramount. The synthesis of a single enantiomer, such as this compound, is a classic example of kinetic control. Since enantiomers have identical stability (Gibbs free energy), the thermodynamic product of a reaction starting from achiral or racemic materials will always be a 1:1 racemic mixture. wikipedia.org Therefore, to produce an enantiomerically enriched product, the reaction must be run under conditions where the transition state leading to one enantiomer is significantly lower in energy than the transition state leading to its mirror image. This difference in activation energy is introduced by a chiral influence, typically a catalyst or auxiliary.
The reaction must be conducted under conditions that prevent the product from equilibrating to the thermodynamic racemic mixture. This often means using lower temperatures to ensure that once the kinetic product is formed, there is insufficient energy to overcome the barrier to reverse the reaction or proceed to the more stable, but racemic, state. rsc.orgyoutube.com Longer reaction times generally favor the thermodynamic product, so reactions aiming for enantioselectivity are often stopped once the initial kinetic product has formed. wikipedia.org
The successful synthesis of enantiopure this compound thus depends on a carefully designed catalytic cycle where the pathway to the (4s) isomer is kinetically favored, and the reaction conditions are maintained to preserve this kinetic outcome.
| Control Type | Favored Product | Activation Energy (Ea) | Reaction Conditions | Reversibility |
| Kinetic Control | Fastest-forming product | Lowest Ea | Low temperature, short reaction time | Generally irreversible conditions |
| Thermodynamic Control | Most stable product | Higher Ea (often) | High temperature, long reaction time | Reversible conditions |
Table 4. A summary of conditions favoring kinetic versus thermodynamic control in chemical reactions. The synthesis of a single enantiomer is inherently under kinetic control.
Biological and Medicinal Chemistry Research of Chroman 2 One Derivatives
Structure-Activity Relationship (SAR) Studies of Chiral Chroman-2-ones
The therapeutic potential of chroman-2-one derivatives is profoundly influenced by their three-dimensional structure and the nature of their chemical substituents. nih.govacs.org SAR studies are crucial for optimizing these molecules into potent and selective therapeutic agents.
Chirality, the "handedness" of a molecule, is a pivotal factor in its biological recognition and activity. nih.gov The majority of natural products are chiral and are often biosynthesized as a single, pure enantiomer. nih.gov This stereochemical precision dictates how a drug molecule interacts with its biological targets, such as enzymes and receptors, which are themselves chiral. mhmedical.com Consequently, different stereoisomers of a single compound can exhibit widely varying pharmacological and toxicological profiles. nih.govmhmedical.com
The chromane (B1220400) scaffold, which includes chroman-2-ones, frequently contains chiral centers that are known to impart a wide range of biological activities. nih.govresearchgate.net Research into nature-inspired compounds has shown that biological activity can be highly stereospecific. For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This pronounced difference suggests that the uptake of the active isomers into cells is likely mediated by a stereoselective transport system. nih.gov While the specific biological activity of the (4s) enantiomer of 6-Methyl-4-phenylchroman-2-one is not detailed in the provided research, the principles of stereochemistry strongly suggest its spatial arrangement is key to its biological interactions.
The relationship between stereochemistry and physical properties also plays a role. For chiral 2-substituted chromanes, the absolute configuration at the C2 position determines the helicity (P- or M-twist) of the dihydropyran ring, which in turn correlates with the sign of the specific optical rotation (SOR). nih.gov This structural feature is fundamental to how the molecule fits into the binding site of a protein, influencing its biological effect. nih.govnih.gov
Studies on various chromanone derivatives have revealed distinct SAR patterns:
Anticancer Activity: The cytotoxic effects of chromanone derivatives against cancer cell lines are sensitive to substituent changes. For example, structural variations like halogen substitutions (e.g., Chlorine vs. Bromine) can significantly modulate the anticancer activity of these compounds. nih.gov
Enzyme Inhibition: In the development of inhibitors for Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases, the substitution pattern on the chroman-4-one scaffold was key. acs.org The most potent and selective SIRT2 inhibitors were found to have substitutions at the 2-, 6-, and 8-positions. Specifically, larger, electron-withdrawing substituents, such as bromine, at the 6- and 8-positions were favorable for activity. acs.org
Antidiabetic Activity: SAR studies indicate that substitutions at the C-2, C-3, C-6, and C-7 positions of the parent chromanone structure can yield effective antidiabetic compounds. nih.gov
Antiviral Activity: Even minor structural changes can dramatically alter biological effects. In a series of 2-phenylchroman-4-one derivatives tested for anti-MERS-CoV activity, the difference between a hydroxyl (-OH) group and a methoxy (B1213986) (-OMe) group was sufficient to change the antiviral potency. nih.gov Similarly, for certain chromone (B188151) analogues, the substituent at the C-2 position was found to be important for anti-influenza A virus activity. nih.gov
The following table summarizes key findings on how substituents affect the biological activity of the chromanone core.
| Position(s) of Substitution | Substituent Type | Observed Biological Activity | Reference |
|---|---|---|---|
| 6, 8 | Large, electron-withdrawing (e.g., Br) | Potent and selective SIRT2 inhibition | acs.org |
| - | Halogens (Cl vs. Br) | Modulated cytotoxic activity against cancer cells | nih.gov |
| 2, 3, 6, 7 | General | Effective antidiabetic properties | nih.gov |
| 2 | General | Important for anti-influenza A virus activity | nih.gov |
| - | -OH vs. -OMe | Altered anti-MERS-CoV activity | nih.gov |
Mechanistic Investigations of Biological Actions of Chromanones (General)
Understanding the mechanisms by which chromanone derivatives exert their biological effects is essential for their development as therapeutic agents. Research has uncovered their ability to modulate critical cellular pathways and exhibit potent antioxidant and anti-inflammatory actions.
Chromanone and chromone derivatives have been shown to interact with multiple cellular targets and signaling pathways, highlighting their potential to treat complex diseases like cancer. acs.org
One of the most frequently implicated pathways is the PI3K/AKT/mTOR pathway , which is central to regulating cell growth, proliferation, and survival. acs.org Natural compounds containing the chromone structure have been found to inhibit this pathway. acs.orgmdpi.com For example, a herbal formulation containing chromone derivatives demonstrated anti-cancer effects by suppressing the phosphorylation of AKT and mTOR. acs.org This inhibition leads to the promotion of apoptosis (programmed cell death) through the regulation of key proteins such as Bcl-2, Bax, and cleaved-Caspase-9. acs.org
Another critical pathway modulated by these compounds is the NF-κB signaling pathway . NF-κB is a key regulator of inflammation, and its inhibition can diminish the production of pro-inflammatory mediators. mdpi.comnih.gov Chrysin, a flavonoid with a chromone core, has been shown to regulate NF-κB signaling, contributing to its neuroprotective effects. mdpi.com
Furthermore, specific chromanone derivatives have been identified as selective inhibitors of particular enzymes. As mentioned, substituted chroman-4-ones are potent and selective inhibitors of SIRT2 , an NAD+-dependent deacetylase involved in various cellular processes. acs.orgwikipedia.org
| Pathway/Target | Effect of Chromanone/Chromone Derivative | Resulting Biological Action | Reference |
|---|---|---|---|
| PI3K/AKT/mTOR | Inhibition of phosphorylation | Suppression of tumor cell proliferation, induction of apoptosis | acs.orgmdpi.com |
| NF-κB | Inhibition/Modulation | Anti-inflammatory effects | mdpi.comnih.gov |
| SIRT2 Enzyme | Selective Inhibition | Potential treatment for neurodegenerative disorders | acs.org |
| Apoptosis Regulation (Bcl-2, Bax, Caspase-9) | Downregulation of Bcl-2, upregulation of Bax and cleaved-Caspase-9 | Induction of programmed cell death in cancer cells | acs.org |
Chroman-2-one derivatives, also known as coumarins, are recognized for their antioxidant properties, which stem from their ability to neutralize harmful free radicals. researchgate.netnih.gov The primary mechanisms include:
Radical Scavenging: The core 2H-chromen-2-one nucleus is adept at delocalizing radicals, which makes these compounds effective free radical scavengers. researchgate.net This process often occurs through two main pathways:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thus neutralizing it. This is often a favorable mechanism in non-polar environments. nih.gov
Sequential Proton Loss followed by Electron Transfer (SPLET): In this mechanism, the antioxidant first loses a proton, followed by the transfer of an electron to the radical species. The SPLET mechanism is often favored in polar, physiological environments. nih.govnih.gov
Metal Ion Chelation: Some hydroxycoumarins can bind to metal ions like iron (Fe2+). This prevents the formation of free radicals that can be generated through metal-catalyzed reactions. researchgate.net
The antioxidant capacity is significantly enhanced by the presence and position of hydroxyl (-OH) groups on the benzene (B151609) ring of the coumarin (B35378) structure. researchgate.netnih.gov These groups facilitate the donation of a hydrogen atom or an electron, stabilizing the resulting antioxidant radical through resonance. researchgate.net Studies have confirmed that chromane and coumarin derivatives can significantly inhibit the production of reactive oxygen species (ROS) and show prolonged antioxidant effects in lipid peroxidation models. nih.govsemanticscholar.orgresearchgate.net
The anti-inflammatory effects of chroman-2-one derivatives are closely linked to their ability to modulate key inflammatory pathways and reduce the output of pro-inflammatory molecules. nih.govsemanticscholar.org
A primary mechanism is the inhibition of pro-inflammatory cytokine production . Synthesized chromane and coumarin derivatives have been shown to significantly decrease the secretion of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in macrophages stimulated by lipopolysaccharide (LPS), a potent inflammatory trigger. nih.govrsc.orghkbu.edu.hk
This reduction in cytokines is achieved by interfering with upstream signaling pathways. As discussed, chromanones can inhibit the NF-κB pathway , which is a master regulator of genes encoding pro-inflammatory cytokines. nih.gov They can also modulate other pathways, such as the AKT/mTOR and Nrf2/HO-1 signaling cascades, to orchestrate a potent anti-inflammatory response. nih.gov Additionally, some chromone derivatives have been shown to inhibit the production of nitric oxide (NO), another important mediator of inflammation, in LPS-stimulated cells. nih.gov
Anticancer Mechanisms and Cell Cycle Effects of Chromanone Derivatives
Chromanone derivatives have demonstrated significant potential as anticancer agents, exhibiting a variety of mechanisms to inhibit cancer cell growth and induce cell death. nih.govresearchgate.net These compounds can trigger apoptosis, or programmed cell death, through both endogenous (mitochondrial-related) and exogenous pathways. tandfonline.comnih.gov
One of the key mechanisms involves the induction of cell cycle arrest. tandfonline.com For instance, certain furoxan derivatives of chromone have been shown to cause S-phase arrest in K562 cancer cells in a concentration-dependent manner. tandfonline.comnih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. tandfonline.com Studies on other chromanone derivatives have revealed their ability to induce cell cycle arrest at the G2/M phase. researchgate.net
The pro-apoptotic activity of chromanone derivatives is often mediated by their influence on key regulatory proteins. Research has shown that some derivatives can increase the expression of pro-apoptotic proteins such as Bax and Bad, while simultaneously up-regulating the expression of cell cycle blocker claspin. tandfonline.comnih.gov Furthermore, they can enhance the levels of HtrA2 and Trail R2/DR5, which are also involved in promoting apoptosis. tandfonline.comnih.gov In some cases, the cytotoxic effects of these compounds are linked to their ability to induce DNA fragmentation and down-regulate the expression of anti-apoptotic genes like Bcl-2, while up-regulating pro-apoptotic genes like p53 and Bax. researchgate.net
The structural features of chromanone derivatives play a crucial role in their anticancer activity. For example, the presence of a 4-methyl and 11-hydroxyl group in epiremisporine H, a chromone derivative, was found to be more effective against HT-29 and A549 cancer cells compared to its analogues lacking the 4-methyl group. mdpi.com Similarly, studies on 2-[2-(chroman-4-ylidene)hydrazinyl]-4/5-substituted thiazole (B1198619) derivatives have shown that these compounds induce apoptosis intrinsically by causing a loss of mitochondrial potential. researchgate.net The anticancer activity of xanthone (B1684191) derivatives, which share a similar structural backbone, is also well-documented and involves mechanisms like caspase activation and protein kinase inhibition. mdpi.com
It is noteworthy that the cytotoxic profile of chromanone derivatives can vary across different cancer cell lines. nih.gov For instance, certain derivatives may show high potency against breast cancer cell lines like MCF-7, while others are more effective against colon cancer cell lines. researchgate.net This selectivity suggests the potential for developing targeted cancer therapies with reduced side effects. nih.gov
Table 1: Anticancer Mechanisms of Selected Chromanone Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Key Findings |
|---|---|---|---|
| Furoxan derivatives of chromone | K562 | S-phase cell cycle arrest, induction of apoptosis via endogenous and exogenous pathways. tandfonline.comnih.gov | Increased expression of Bax, Bad, HtrA2, and Trail R2/DR5. tandfonline.comnih.gov |
| Epiremisporine H | HT-29, A549 | Induction of apoptosis via mitochondrial- and caspase-3-dependent pathways. mdpi.com | The 4-methyl group was found to be crucial for enhanced cytotoxic activity. mdpi.com |
| 2-[2-(chroman-4-ylidene)hydrazinyl]-4/5-substituted thiazole derivatives | A549, NIH/3T3 | Intrinsic apoptosis induction, loss of mitochondrial potential, G2/M cell cycle arrest. researchgate.net | Exhibited high cytotoxic profile with selectivity. researchgate.net |
| Chromanone derivatives with 6-formyl-7-hydroxy-5-methoxy-2-methylchromone core | MCF-7, HCT-116, HepG2 | DNA fragmentation, down-regulation of CDK4 and Bcl-2, up-regulation of p53 and Bax. researchgate.net | Showed potent activity in breast and colon cancer cell lines. researchgate.net |
| 3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2) | A549 | Strong cytotoxicity. nih.gov | Demonstrated reduced efficacy in MCF-7, DU-145, and normal SV-HUC-1 cells. nih.gov |
Development of Chromanone Scaffolds in Drug Discovery
Chromanones as Privileged Structures in Medicinal Chemistry
The chromanone, or chroman-4-one, scaffold is widely recognized as a "privileged structure" in the field of medicinal chemistry. nih.govresearchgate.netnih.govacs.org This designation stems from the fact that this heterocyclic system is a common feature in a multitude of natural products and synthetic compounds that exhibit a wide array of pharmacological activities. nih.govcancer.gov The rigid bicyclic framework of chromanone, consisting of a benzene ring fused to a dihydropyran ring, provides a versatile template for the design and synthesis of novel therapeutic agents. nih.govresearchgate.net
The significance of the chromanone scaffold lies in its ability to interact with various biological targets, leading to diverse therapeutic effects. These include anticancer, anti-inflammatory, antioxidant, antidiabetic, antimicrobial, and antiviral activities, among others. nih.govresearchgate.net The absence of a double bond between the C-2 and C-3 positions in the chromanone structure, which distinguishes it from the related chromone scaffold, results in significant variations in biological activities. nih.govresearchgate.net
The "privileged" nature of the chromanone scaffold is further underscored by its presence in numerous naturally occurring flavonoids, such as naringenin (B18129) and eriodictyol, which are known for their potent cytotoxic and other pharmacological properties. nih.gov The adaptability of the chromanone core allows for structural modifications at various positions, enabling the development of derivatives with enhanced potency and selectivity for specific biological targets. researchgate.net This structural versatility has made chromanones a focal point of research in the quest for new and effective drugs for a range of diseases. nih.govacs.org
Derivatization Strategies for Enhanced Bioactivity in Chromanone Series
The inherent versatility of the chromanone scaffold lends itself to a multitude of derivatization strategies aimed at enhancing the bioactivity and optimizing the pharmacological profile of this class of compounds. acs.org Medicinal chemists employ various synthetic approaches to introduce different functional groups and substituents onto the chromanone core, thereby modulating their therapeutic properties.
One common strategy involves modifications at the C-2, C-3, C-6, and C-7 positions of the parent chromanone structure. nih.gov For instance, the introduction of a benzylidene group at the C-3 position has been shown to yield derivatives with potent α-glucosidase inhibitory and antioxidant activities. nih.gov Similarly, substitutions at the C-2 position with aryl groups can significantly influence the anticancer and anti-inflammatory properties of the resulting compounds.
Another effective derivatization approach is the synthesis of hybrid molecules that combine the chromanone scaffold with other pharmacologically active moieties. A notable example is the creation of chromanone-1-benzyl-1,2,3,6-tetrahydropyridine hybrids, which have demonstrated significant potential as multifunctional agents for the treatment of Alzheimer's disease by exhibiting dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov
Furthermore, the introduction of different linkers and functional groups at various positions of the chromanone ring can impact the compound's ability to interact with specific biological targets. For example, attaching differently sized cyclic amines to the C-6 position of the chromanone skeleton via an ether linkage has been explored for developing multi-target agents for neurodegenerative diseases. acs.org The synthesis of 2-styrylchromones from 2-methylchromone (B1594121) derivatives is another derivatization pathway that has been utilized to create compounds with potential biological activities. eurjchem.com
The strategic placement of substituents, such as halogens, on the chromanone framework has also been shown to be a critical factor in modulating the bioactivity of these compounds. nih.gov These derivatization strategies highlight the immense potential for fine-tuning the pharmacological properties of chromanones to develop novel and more effective therapeutic agents.
Potential as Lead Compounds for Therapeutic Agents
The diverse and potent biological activities exhibited by chromanone derivatives position them as highly promising lead compounds in the drug discovery and development pipeline. nih.govnih.govacs.org A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The chromanone scaffold, with its proven "privileged" status, serves as an excellent starting point for the generation of innovative hits and leads in medicinal chemistry. nih.govacs.org
The potential of chromanones as lead compounds is evident across a wide spectrum of therapeutic areas. In oncology, the demonstrated anticancer and cytotoxic effects of various chromanone derivatives against different cancer cell lines make them attractive candidates for the development of new anticancer drugs. nih.govnih.gov Their ability to induce apoptosis and cell cycle arrest provides a solid foundation for further optimization to enhance their efficacy and selectivity. researchgate.net
In the realm of neurodegenerative diseases, chromanone-based compounds have emerged as promising leads for the treatment of conditions like Alzheimer's disease. nih.gov The development of chromanone hybrids with dual inhibitory activity against key enzymes implicated in the pathology of Alzheimer's showcases the potential of this scaffold in designing multi-target-directed ligands. nih.gov
Furthermore, chromanone derivatives have shown potential as IKr inhibitors for the treatment of cardiac arrhythmia, as α-glucosidase inhibitors for managing diabetes, and as anti-inflammatory agents. researchgate.netdocumentsdelivered.com The synthesis of (4s)-6-Methyl-4-phenylchroman-2-one from p-cresol (B1678582) and cinnamic acid provides a specific example of a chroman-2-one derivative that can be further explored for its biological activities. chemicalbook.com The continuous exploration of new synthetic routes and the biological evaluation of novel chromanone derivatives are crucial for unlocking their full therapeutic potential.
Advanced Research Directions and Future Perspectives for 4s 6 Methyl 4 Phenylchroman 2 One
Novel Asymmetric Synthetic Methodologies and Catalytic Systems for Chiral Chromanones
The precise synthesis of enantiomerically pure chromanones like (4S)-6-Methyl-4-phenylchroman-2-one is a cornerstone of their study and application. Modern organic synthesis has moved beyond classical resolution techniques towards more efficient and elegant asymmetric catalytic methods.
Recent advancements in this area focus on the use of chiral catalysts to control the stereochemical outcome of reactions that form the chromanone core. Organocatalysis, in particular, has emerged as a powerful tool. Chiral phosphoric acids, for instance, have been successfully employed in the enantioselective intramolecular oxa-Michael addition of phenols to α,β-unsaturated carboxylic acids, a key step in the formation of the chiral chromanone skeleton. These catalysts create a chiral environment that favors the formation of one enantiomer over the other, leading to high enantiomeric excess (ee).
Another promising approach involves transition metal catalysis. Chiral complexes of metals such as palladium, rhodium, and iridium are being explored for various asymmetric transformations that can be applied to chromanone synthesis. These include asymmetric hydrogenation, cyclization, and C-H activation/functionalization reactions. The development of novel chiral ligands for these metals is a continuous area of research, aiming to improve catalytic activity, selectivity, and substrate scope.
The table below summarizes some of the novel catalytic systems being investigated for the synthesis of chiral chromanones.
| Catalytic System | Reaction Type | Key Advantages |
| Chiral Phosphoric Acids | Intramolecular Oxa-Michael Addition | High enantioselectivity, metal-free conditions, operational simplicity. |
| Chiral Transition Metal Complexes (e.g., Pd, Rh) | Asymmetric Cyclization/Hydrogenation | High turnover numbers, broad substrate scope, tunability of ligands. |
| Biocatalysis (e.g., Engineered Enzymes) | Enantioselective Baeyer-Villiger Oxidation | High specificity, environmentally benign conditions, potential for novel transformations. |
Advanced Spectroscopic Techniques for Chiral Analysis of Chromanone Structures
Determining the absolute configuration and enantiomeric purity of chiral molecules like this compound is paramount. While traditional chiroptical methods like optical rotation and circular dichroism (CD) are routinely used, advanced spectroscopic techniques offer deeper insights into their three-dimensional structure.
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful techniques that provide information about the stereochemistry of a molecule based on its vibrational modes. By comparing the experimental VCD or ROA spectrum with that predicted by quantum chemical calculations, the absolute configuration can be unambiguously assigned. This is particularly valuable for complex molecules where derivatization for X-ray crystallography is not feasible.
Supercritical fluid chromatography (SFC) coupled with chiroptical detectors is another advanced analytical tool gaining traction. SFC offers faster and more efficient separations of enantiomers compared to traditional high-performance liquid chromatography (HPLC), while the chiroptical detector provides real-time information on the enantiomeric composition.
In-depth Computational Modeling for Structure-Function Relationships in Chromanones
Computational chemistry plays an increasingly vital role in understanding the properties and potential activities of chromanone derivatives. Density Functional Theory (DFT) calculations are routinely used to predict the stable conformations of these molecules, calculate their spectroscopic properties (such as NMR, IR, and CD spectra), and rationalize the stereochemical outcomes of synthetic reactions.
Molecular docking simulations are employed to investigate the potential interactions of chromanones with biological targets, such as enzymes or receptors. By predicting the binding mode and affinity of a molecule like this compound to a specific protein, researchers can gain insights into its potential biological activity and guide the design of more potent and selective derivatives.
Quantum mechanics/molecular mechanics (QM/MM) methods offer a hybrid approach, allowing for a high-level quantum mechanical treatment of the chromanone and its immediate binding site, while the rest of the protein is treated with more computationally efficient molecular mechanics force fields. This approach provides a more accurate description of the interactions within a complex biological system.
Targeted Therapeutic Applications Based on Molecular Mechanisms of Chromanone Derivatives
While the specific therapeutic applications of this compound are not extensively documented, the broader class of chromanones has shown a wide range of biological activities, suggesting potential avenues for investigation. These include anticancer, anti-inflammatory, and neuroprotective effects.
Future research will focus on elucidating the precise molecular mechanisms underlying these activities. For example, if a chromanone derivative shows anticancer properties, researchers will aim to identify the specific signaling pathways it modulates or the key proteins it inhibits. This mechanistic understanding is crucial for the development of targeted therapies with improved efficacy and reduced side effects.
The design of "smart" drug delivery systems for chromanone derivatives is another area of interest. This could involve encapsulating the active compound in nanoparticles or conjugating it to a targeting moiety that directs it specifically to diseased cells or tissues, thereby enhancing its therapeutic index.
Development of Diversity-Oriented Synthesis (DOS) Libraries of Chiral Lactones
Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating large and structurally diverse collections of molecules for high-throughput screening. Applying DOS principles to the synthesis of chiral lactones, including chromanones, can accelerate the discovery of new compounds with novel biological activities.
The synthesis of a DOS library would start from a common chiral scaffold, which is then elaborated through a series of branching reaction pathways to generate a wide array of structurally distinct products. This approach allows for the exploration of a much larger chemical space than traditional target-oriented synthesis. The resulting library of chiral lactones can then be screened against a variety of biological targets to identify new lead compounds for drug discovery.
Integration of Machine Learning and Artificial Intelligence in Chromanone Research
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize many aspects of chemical research, including the study of chromanones. These technologies can be applied to:
Predicting Bioactivity: ML models can be trained on existing data to predict the biological activity of new chromanone derivatives, helping to prioritize which compounds to synthesize and test.
Optimizing Synthetic Routes: AI algorithms can analyze vast reaction databases to propose the most efficient and cost-effective synthetic routes to a target chromanone.
Analyzing Spectroscopic Data: ML can be used to automate the analysis of complex spectroscopic data, such as VCD or ROA spectra, for rapid determination of stereochemistry.
De Novo Drug Design: Generative AI models can design entirely new chromanone structures with desired properties, opening up new avenues for drug discovery.
The integration of these computational tools with experimental research will create a powerful feedback loop, accelerating the pace of discovery and innovation in the field of chiral chromanones.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
